molecular formula C12H22BClO2 B179749 trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester CAS No. 197313-32-9

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

Cat. No.: B179749
CAS No.: 197313-32-9
M. Wt: 244.57 g/mol
InChI Key: FNDLLXXDZTUGLB-VQHVLOKHSA-N
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Description

“trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester” is a chemical compound with the linear formula C12H22BClO2 . It is also known by the synonym "(E)-6-Chloro-1-hexenylboronic acid pinacol ester" .


Synthesis Analysis

Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The empirical formula of “this compound” is C12H22BClO2 . Its molecular weight is 244.57 . The SMILES string representation of the molecule is CC1(C)OB(OC1(C)C)\\C=C\\CCCCCl .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 38-42 °C .

Scientific Research Applications

  • Synthesis of Azulenylglycine Derivatives

    Azulen-1-ylboronic acid pinacol ester is used in the Petasis reaction with amines and glyoxylic acid hydrate to produce azulenylglycine derivatives. This process is indicated by a color change due to altered π-conjugation of the azulene chromophore. It suggests that similar boronic acid pinacol esters might be used in creating amino acid derivatives or other organic compounds with specific properties (Murafuji et al., 2016).

  • Iododeboronation for Synthesizing Iodoazulenes

    Azulen-2-ylboronic acid pinacol ester, prepared by iridium-catalyzed C-H borylation of azulene, is used in iododeboronation with copper(I) iodide. This method allows the synthesis of 2-iodoazulene from azulene, indicating the potential of boronic acid pinacol esters in halogenation reactions and synthesis of halogenated organic compounds (Narita et al., 2018).

  • Synthesis of Pinacol Esters of Pyrazolylboronic Acids

    A wide range of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters are synthesized and characterized, indicating that pinacol esters of boronic acids are useful reagents in organic synthesis and can be stably stored for prolonged periods (Ivachtchenko et al., 2004).

  • Stereoselective Synthesis of Vinyl Iodides

    Trans-polyenyl-1-boronate pinacol esters are converted into E-iodides or Z-iodides, depending on the reaction sequence. This suggests the versatility of boronic acid pinacol esters in stereoselective synthesis, which could be relevant for creating specific geometric isomers of organic compounds (Stewart & Whiting, 1995).

  • Suzuki Cross-Coupling Reactions

    2-TIPS-oxazol-5-ylboronic acid pinacol ester is used in Suzuki cross-coupling reactions to provide various 5-(het)aryloxazoles. This indicates the role of boronic acid pinacol esters in facilitating cross-coupling reactions, a vital method in forming carbon-carbon bonds for complex organic synthesis (Primas et al., 2009).

Properties

IUPAC Name

2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLLXXDZTUGLB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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